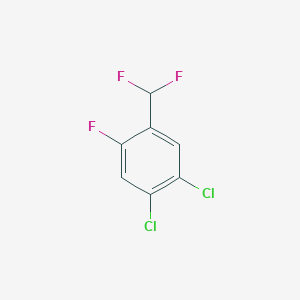

4,5-Dichloro-2-fluorobenzodifluoride

Description

Properties

CAS No. |

1803807-01-3 |

|---|---|

Molecular Formula |

C7H3Cl2F3 |

Molecular Weight |

215 g/mol |

IUPAC Name |

1,2-dichloro-4-(difluoromethyl)-5-fluorobenzene |

InChI |

InChI=1S/C7H3Cl2F3/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,7H |

InChI Key |

SMTBVPLBNBEAIS-UHFFFAOYSA-N |

SMILES |

C1=C(C(=CC(=C1Cl)Cl)F)C(F)F |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)F)C(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Patterns and Functional Groups

The following compounds exhibit structural similarities in halogen positioning and functional groups:

| Compound Name | Substituents/Functional Groups | Molecular Formula | Key Structural Features |

|---|---|---|---|

| 4,5-Dichloro-2-fluorobenzodifluoride | 4-Cl, 5-Cl, 2-F, difluoride group (inferred) | Not provided | High halogen density; potential electron-withdrawing effects |

| 2-Chloro-5-fluorobenzotrifluoride | 2-Cl, 5-F, -CF3 group | C7H3ClF4 | Trifluoromethyl (-CF3) enhances lipophilicity |

| 3,5-Dichloro-4-fluoro-2-hydroxybenzoic acid | 3-Cl, 5-Cl, 4-F, -COOH, -OH | C7H3Cl2FO3 | Carboxylic acid and hydroxyl groups increase polarity |

| Ethyl 2-chloro-4,5-difluorobenzoate | 2-Cl, 4-F, 5-F, ethyl ester (-COOEt) | C9H7ClF2O2 | Ester group confers hydrolytic instability |

Key Observations:

- Halogen Positioning : The target compound’s 4,5-dichloro substitution contrasts with Ethyl 2-chloro-4,5-difluorobenzoate’s 4,5-difluoro pattern. Chlorine’s stronger electron-withdrawing effect may increase electrophilic reactivity compared to fluorine .

- Functional Groups : The trifluoromethyl group in 2-Chloro-5-fluorobenzotrifluoride enhances metabolic stability in pharmaceuticals, while the carboxylic acid in 3,5-Dichloro-4-fluoro-2-hydroxybenzoic acid enables salt formation for improved solubility .

Physicochemical Properties (Inferred)

| Property | 4,5-Dichloro-2-fluorobenzodifluoride | 2-Chloro-5-fluorobenzotrifluoride | 3,5-Dichloro-4-fluoro-2-hydroxybenzoic acid | Ethyl 2-chloro-4,5-difluorobenzoate |

|---|---|---|---|---|

| Molecular Weight | ~220–240 (estimated) | 198.55 | 241.01 | 220.6 |

| Polarity | Moderate (halogens) | Low (-CF3) | High (-COOH, -OH) | Moderate (ester) |

| Solubility | Likely low in water | Lipophilic | Soluble in polar solvents (e.g., DMSO) | Soluble in organic solvents |

| Reactivity | Electrophilic aromatic substitution | Resistance to oxidation | Acid-catalyzed reactions | Ester hydrolysis |

Analysis:

- Lipophilicity : 2-Chloro-5-fluorobenzotrifluoride’s -CF3 group likely grants superior membrane permeability compared to the target compound’s dichloro-fluoro system, which may limit bioavailability .

- Acid-Base Behavior: 3,5-Dichloro-4-fluoro-2-hydroxybenzoic acid’s carboxylic acid (pKa ~2–3) and phenol (pKa ~10) groups enable pH-dependent solubility, unlike the neutral target compound .

Preparation Methods

a) Ferric Chloride Catalyzed Hydrolysis

- The chlorinated intermediate is reacted with FeCl₃ and water at elevated temperatures (~80-120°C).

- This process converts the methyl group into the benzoyl chloride, with the side product, a dimer, being converted into the desired compound, improving resource utilization.

b) Direct Hydrolysis with Ferric Chloride and Water

- An alternative involves heating the methyl intermediate to a molten state, adding ferric chloride, and slowly dripping water at 80-120°C, leading to high conversion efficiency.

- Hydrolysis under these conditions yields over 80% conversion rates.

- The process simplifies operational steps and reduces waste, aligning with green chemistry principles.

Data Table 2: Hydrolysis Conditions and Yields

| Parameter | Typical Value | Reference |

|---|---|---|

| Temperature | 80-120°C | |

| Catalysts | FeCl₃ | |

| Water Addition Rate | Controlled drip at 80-120°C | |

| Conversion Efficiency | >80% |

Conversion of Side Products and Resource Optimization

A significant challenge in earlier methods was the low utilization of raw materials and the formation of side products such as dimers. Recent advances focus on continuous conversion of these side products into the target compound, significantly improving overall yield and resource efficiency.

- Continuous hydrolysis of dimers into benzoyl chlorides.

- Use of catalytic oxidation to facilitate conversion.

- Adoption of environmentally friendly reagents like bis(trichloromethyl) carbonate, which operates efficiently at 110°C, with yields exceeding 99%.

Summary of Industrial-Scale Methods

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.